Absinthin
Overview
Description
Absinthin is a naturally produced triterpene lactone from the plant Artemisia absinthium (Wormwood). It constitutes one of the most bitter chemical agents responsible for absinthe’s distinct taste . The compound shows biological activity and has shown promise as an anti-inflammatory agent .
Synthesis Analysis
The total synthesis of (+)-Absinthin was conducted in 2004 by Zhang, et al . The final yield reported for the synthesis was 18.6% over a course of 10 steps originating from Santonin (1), a commercially available reagent . The synthesis features Mitsunobu arylselenylation, oxidative elimination of allylic arylselenides, biomimetic dimerization via regio- and stereospecific Diels−Alder reaction, and a four-step stereochemical inversion of a highly sterically congested tertiary alcohol .Molecular Structure Analysis
Absinthin’s complex structure is classified as a sesquiterpene lactone, meaning it belongs to a large category of natural products chemically derived from 5-carbon “building blocks” derived from isoprene . The complete structure consists of two identical monomers that are attached via a suspected naturally occurring Diels Alder reaction occurring at the alkenes on the 5-membered ring of the guaianolide .Chemical Reactions Analysis
While no synthases specific to Artemisia absinthium have been sufficiently isolated to recreate this particular sesquiterpene formation in vitro, the general reaction scheme presented here portrays a likely scenario for Absinthin biosynthesis through the use of terpene intermediates utilized in the biosynthesis of Germacrene A .Physical And Chemical Properties Analysis
Absinthin has a molecular formula of C30H40O6 and a molar mass of 496.64 . Its density is 1.3±0.1 g/cm3, boiling point is 700.6±60.0 °C at 760 mmHg, and vapour pressure is 0.0±5.0 mmHg at 25°C .Scientific Research Applications
1. Medicinal Use and Stability
Absinthin, a bioactive compound in wormwood (Artemisia absinthium), has seen a resurgence in medicinal popularity. A study developed a method for its determination and quantification in wormwood and commercial preparations. It was found that methanolic and aqueous solutions of absinthin are stable for up to 6 months, and solid absinthin remains stable when refrigerated (Aberham et al., 2010).
2. Synthetic Approach for Medicinal Analogs
An efficient synthetic route for (+)-Absinthin has been developed, which is crucial for creating absinthin analogues with potential medicinal applications. The synthetic process tackled structural complexities and is a significant advancement in the field (Zhang et al., 2005).
3. Anti-Inflammatory Potential
Absinthin has demonstrated anti-inflammatory properties, particularly in a study focusing on acute lung injury (ALI). In this study, absinthin was found to attenuate ALI in mice, suggesting its potential as a novel therapeutic candidate for ALI treatment (Guo, Xu, & Cao, 2015).
4. Anticancer Activities
In a study on Artemisia sieversiana, absinthin, along with other compounds, was found to exhibit inhibitory effects on certain cancer cell lines. This suggests its potential role in cancer treatment, particularly due to its DNA-damaging properties (Qin, 2004).
5. Insect Feeding Inhibitory Activity
Absinthin has been identified as having insect feeding inhibitory activity. This property is significant for agricultural applications, where it can be used as a natural pesticide (Wada & Munakata, 1971).
6. Neuroprotective Effects
A study highlighted the neuroprotective effects of Artemisia absinthium, where absinthin may play a role. This includes potential benefits in treating conditions like memory decline and cerebral injury (Bora & Sharma, 2010).
7. Wound Healing Activity
Absinthin's wound-healing potential was explored in a study that found significant effects in rats, similar to a reference drug. This supports traditional uses of A. absinthium in wound healing (Boudjelal et al., 2020)
Safety And Hazards
properties
IUPAC Name |
(1R,2R,5S,8S,9S,12S,13R,14S,15S,16R,17S,20S,21S,24S)-12,17-dihydroxy-3,8,12,17,21,25-hexamethyl-6,23-dioxaheptacyclo[13.9.2.01,16.02,14.04,13.05,9.020,24]hexacosa-3,25-diene-7,22-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40O6/c1-12-11-18-20-21(30(12)24(18)29(6,34)10-8-17-14(3)27(32)36-25(17)30)15(4)19-22(20)28(5,33)9-7-16-13(2)26(31)35-23(16)19/h11,13-14,16-18,20-25,33-34H,7-10H2,1-6H3/t13-,14-,16-,17-,18+,20-,21-,22-,23-,24-,25-,28-,29-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHWYURJZAPXAN-ILOFNVQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(C3C4C5C=C(C6(C4C(=C3C2OC1=O)C)C5C(CCC7C6OC(=O)C7C)(C)O)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]([C@@H]3[C@H]4[C@H]5C=C([C@@]6([C@H]4C(=C3[C@H]2OC1=O)C)[C@@H]5[C@@](CC[C@@H]7[C@@H]6OC(=O)[C@H]7C)(C)O)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929294 | |
Record name | Absinthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70929294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Absinthin | |
CAS RN |
1362-42-1 | |
Record name | Absinthin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1362-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Absinthin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001362421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Absinthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70929294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABSINTHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE5992O64P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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